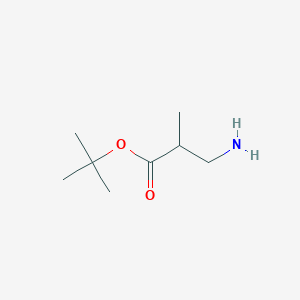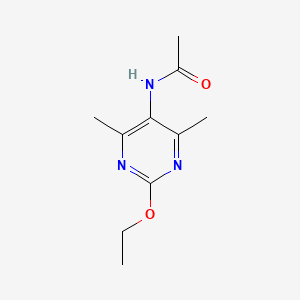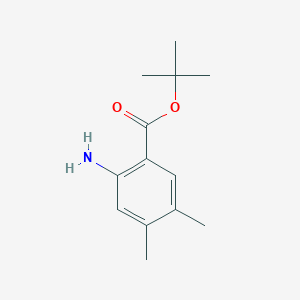
Tert-butyl 3-amino-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-2-methylpropanoate, also known as [R,S]-tert-Butyl 3-amino-2-methylpropionate, is a chemical compound with the CAS Number: 120378-12-3 . It has a molecular weight of 159.23 .
Synthesis Analysis
This compound hydrochloride, a related compound, has been synthesized using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The presence of a chiral center in the molecule allows it to act as a ligand for metal catalysts, influencing the reaction pathway and promoting the formation of one enantiomer (mirror image) over the other.Molecular Structure Analysis
The InChI code for this compound is1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 . This indicates the presence of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound hydrochloride is a powder with a molecular weight of 195.69 . It has a storage temperature of 4 degrees Celsius .Mécanisme D'action
Target of Action
Tert-butyl 3-amino-2-methylpropanoate is a complex organic compoundSimilar compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, similar compounds have been shown to undergo reduction and inversion reactions .
Biochemical Pathways
Related compounds have been found to play a role in various biochemical pathways, including lipid metabolism and the synthesis of depsipeptides .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Related compounds have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, the compound should be stored under an inert atmosphere at 2-8°C .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Tert-butyl 3-amino-2-methylpropanoate in laboratory experiments is that it is a relatively inexpensive and widely available reagent. Additionally, this compound is stable and can be stored at room temperature for extended periods of time. However, this compound is not soluble in water, which can limit its use in some applications.
Orientations Futures
There are a variety of potential future directions for the use of Tert-butyl 3-amino-2-methylpropanoate in scientific research. For example, this compound could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound could be used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of polymers, and as a precursor in the synthesis of a variety of organic compounds. Furthermore, this compound could be used in the development of new materials, such as polymers and metal complexes, for use in a variety of applications. Finally, this compound could be used in the development of new catalysts for use in organic synthesis.
Méthodes De Synthèse
Tert-butyl 3-amino-2-methylpropanoate is synthesized through a variety of methods, including the reaction of tert-butyl bromide with 3-amino-2-methylpropanoic acid. This reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80 °C. The product is then separated from the reaction mixture by filtration and washed with water. The yield of the reaction is typically around 80%.
Applications De Recherche Scientifique
Tert-butyl 3-amino-2-methylpropanoate is used in a variety of scientific research applications. For example, this compound is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound is used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of polymers, and as a precursor in the synthesis of a variety of organic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-amino-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDAFFAFDGDAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2875848.png)

![N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2875850.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2875851.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)
![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)
